molecular formula C16H18O9 B190715 1-Caffeoylquinic acid CAS No. 1241-87-8

1-Caffeoylquinic acid

Cat. No.: B190715
CAS No.: 1241-87-8
M. Wt: 354.31 g/mol
InChI Key: GWTUHAXUUFROTF-DUXPYHPUSA-N
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Description

1-O-Caffeoylquinic Acid is a phenolic compound belonging to the family of caffeoylquinic acids. These compounds are esters formed by the esterification of caffeic acid and quinic acid. They are widely distributed in various plants and are known for their significant health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

Scientific Research Applications

1-O-Caffeoylquinic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a standard compound for analytical methods and as a precursor for the synthesis of other phenolic compounds.

    Biology: The compound is studied for its role in plant defense mechanisms and its antioxidant properties.

    Medicine: It has shown potential in the prevention and treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.

    Industry: The compound is used in the food and beverage industry as a natural antioxidant and preservative .

Mechanism of Action

The mechanism of action of 1-O-Caffeoylquinic Acid involves its interaction with various molecular targets and pathways:

Safety and Hazards

When handling 1-Caffeoylquinic acid, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam . The container should be stored tightly closed in a dry, cool, and well-ventilated place .

Future Directions

CQAs are considered beneficial for human health, mainly due to their anti-inflammatory and antioxidant properties . They were recently linked to memory improvement . Biotransformation of CQAs by gut microbiota, the discovery of new enzymatic biosynthetic and metabolic pathways, dietary assessment, and assessment of biological properties with potential for drug development are areas of active, ongoing research .

Biochemical Analysis

Biochemical Properties

1-Caffeoylquinic acid plays a crucial role in biochemical reactions due to its antioxidant properties. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is known to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway by binding to the p105 protein with high affinity (Ki value of 0.002 μM) . This interaction prevents the activation of NF-κB, thereby reducing inflammation. Additionally, this compound inhibits the interaction between programmed cell death protein 1 (PD-1) and its ligand PD-L1, which is significant in cancer immunotherapy .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to enhance glucose-stimulated insulin secretion in pancreatic β-cells, which is beneficial for managing diabetes . In neuronal cells, this compound exhibits neuroprotective effects by reducing oxidative stress and inflammation . It also influences cell signaling pathways, such as the

Preparation Methods

1-O-Caffeoylquinic Acid can be synthesized through the esterification of caffeic acid and quinic acid. The reaction typically involves the use of an acid catalyst and is carried out under controlled temperature and pressure conditions. Industrial production methods often involve the extraction of the compound from natural sources such as coffee beans, artichokes, and other plants rich in caffeoylquinic acids .

Chemical Reactions Analysis

1-O-Caffeoylquinic Acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-O-Caffeoylquinic Acid is part of a larger family of caffeoylquinic acids, which include:

1-O-Caffeoylquinic Acid is unique due to its specific esterification position, which influences its bioavailability and biological activity.

Properties

IUPAC Name

(3R,5R)-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4,5-trihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-16(15(23)24)6-11(19)14(22)12(20)7-16/h1-5,11-12,14,17-20,22H,6-7H2,(H,23,24)/b4-2+/t11-,12-,14?,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTUHAXUUFROTF-AVXJPILUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C([C@@H](CC1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001308334
Record name trans-1-O-Caffeoylquinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001308334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928005-87-2
Record name 1-Caffeoylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928005872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-1-O-Caffeoylquinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001308334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CAFFEOYLQUINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WO78APH4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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